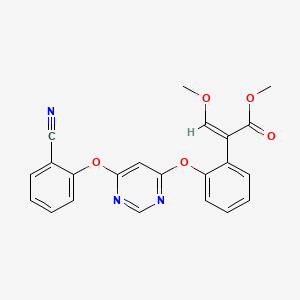

![molecular formula C15H17N3O7S2 B601306 (6R,7S)-3-(乙酰氧甲基)-7-[[2-(氰基甲基硫基)乙酰基]氨基]-7-甲氧基-8-氧代-5-硫杂-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸 CAS No. 56796-16-8](/img/structure/B601306.png)

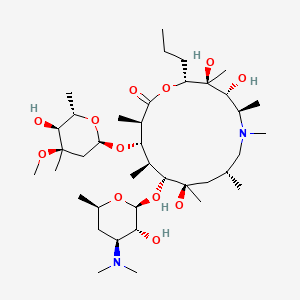

(6R,7S)-3-(乙酰氧甲基)-7-[[2-(氰基甲基硫基)乙酰基]氨基]-7-甲氧基-8-氧代-5-硫杂-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸

描述

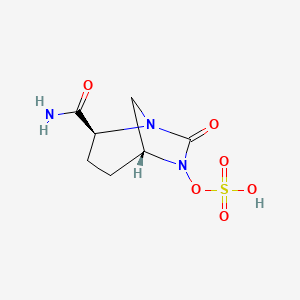

7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid is an metabolite of Cefmetazole, an semi-synthetic antibiotic derived from Cephamycin. 7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid have also shown bactericidal activity in various studies.

科学研究应用

细菌血症的治疗

发现头孢美唑在治疗由产生扩展谱β-内酰胺酶(ESBL)的肠杆菌科细菌引起的细菌血症方面有效 {svg_1}。 一项回顾性研究表明,接受头孢美唑治疗的患者与接受碳青霉烯类药物治疗的患者的 90 天死亡率相当 {svg_2}。 这表明头孢美唑可能是治疗此类感染的耐受性良好的替代方案 {svg_3}.

碳青霉烯类药物节约疗法

头孢美唑对产生 ESBL 的大肠杆菌 (ESBLEC) 有效,被认为是碳青霉烯类药物节约疗法的潜在候选药物 {svg_4}。 这一点尤其重要,因为碳青霉烯类药物的过度使用会导致多重耐药菌的出现 {svg_5}.

泌尿道感染的治疗

头孢美唑已被用于治疗由产生 ESBL 的肠杆菌科细菌引起的泌尿道感染 {svg_6}。 一项研究发现头孢美唑的药代动力学/药效学目标为 70% T > MIC,这表明其具有杀菌活性 {svg_7}.

剂量优化

已进行研究以优化不同肾功能水平的头孢美唑剂量 {svg_8}。 例如,对于肌酐清除率 (CCR) 低于 30、31-59 和高于 60 mL/min 的患者,头孢美唑的最佳剂量分别为每 12 小时 1 克、每 8 小时 1 克和每 6 小时 1 克 {svg_9}.

耐药性研究

已进行研究以评估从手术部位感染中分离出的病原体的抗菌敏感性。 41 株产生 ESBL 的肠杆菌科细菌的 MIC90 和 MIC50,其中 35 株为产生 ESBL 的大肠杆菌。 coli,结果如下:头孢美唑的 MIC90 和 MIC50 分别为 8 mg/L 和 1 mg/L {svg_10}.

全球健康问题

在过去的 40 年中,产生 ESBL 的肠杆菌科细菌在社区获得性和医院获得性感染中的数量在全球范围内增加 {svg_11}。 由产生 ESBL 的肠杆菌科细菌引起的败血症的 30 天死亡率高达约 15%,抗菌药物的选择会显著影响患者的预后 {svg_12}。 头孢美唑对这些细菌有效,在解决这一全球健康问题方面发挥着至关重要的作用 {svg_13}.

作用机制

Target of Action

The primary targets of this compound, also known as Cefmetazole Impurity 8, are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

The bactericidal activity of Cefmetazole Impurity 8 results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, the compound prevents the normal synthesis of the bacterial cell wall, leading to a weakened cell wall and eventually causing the bacterial cell to burst and die .

Pharmacokinetics

The pharmacokinetic properties of Cefmetazole Impurity 8 are such that it can be administered parenterally (intravenously or intramuscularly) 2-3 times daily for the treatment of infection . The optimal dosage of Cefmetazole Impurity 8 varies depending on the patient’s creatinine clearance rate . The compound’s pharmacokinetic/pharmacodynamic targets were found to be 70% T > MIC, which is suggestive of bactericidal activity .

Action Environment

The action of Cefmetazole Impurity 8 can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s effectiveness can also be influenced by the specific strain of bacteria it is acting upon, as well as the patient’s overall health status and immune response .

属性

IUPAC Name |

(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O7S2/c1-8(19)25-5-9-6-27-14-15(24-2,17-10(20)7-26-4-3-16)13(23)18(14)11(9)12(21)22/h14H,4-7H2,1-2H3,(H,17,20)(H,21,22)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLBTONHQIDNMX-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。